

Decyltrimethylammonium Chloride: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decyltrimethylammonium chloride*

Cat. No.: *B158654*

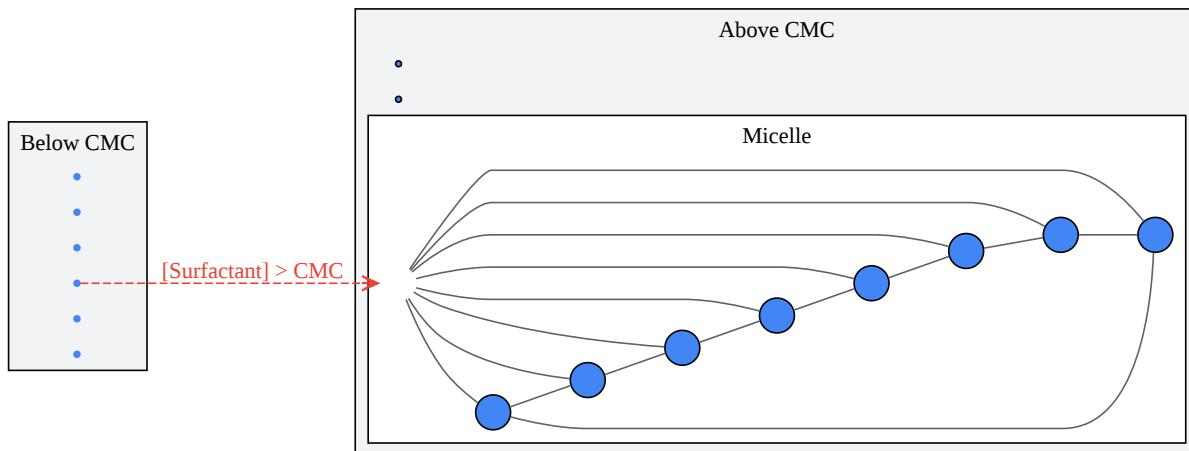
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Decyltrimethylammonium chloride (DTAC) is a cationic surfactant belonging to the quaternary ammonium salt family. Its amphiphilic nature, characterized by a ten-carbon hydrophobic tail and a hydrophilic quaternary ammonium head group, makes it a subject of interest in various scientific and industrial applications, including as a disinfectant, emulsifier, and in drug delivery systems. This technical guide provides a comprehensive overview of the core physical properties of DTAC, detailed experimental protocols for their determination, and a visualization of the fundamental process of micellization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **decyltrimethylammonium chloride** is presented below. It is important to note that while DTAC is a distinct chemical entity, some publicly available data is for the closely related **dodecyltrimethylammonium chloride** (DTAC-12), which has a twelve-carbon tail. Care has been taken to distinguish between these compounds in the data presented.


Property	Value	Source
Chemical Name	Decyl(trimethyl)azanium;chloride	[1]
CAS Number	10108-87-9	[2]
Molecular Formula	C ₁₃ H ₃₀ ClN	[2]
Molecular Weight	235.84 g/mol	[2]
Appearance	White to off-white crystalline powder, or clear to pale yellow liquid/waxy solid. [3]	[3]
Melting Point	Data for decyltrimethylammonium chloride is not consistently available. For the related dodecyltrimethylammonium chloride, melting points are reported as 37 °C and 246 °C (with decomposition). [4]	[4]
Boiling Point	A specific boiling point for decyltrimethylammonium chloride is not readily available. An estimated boiling point for dodecyltrimethylammonium chloride is 412.12°C. [5]	[5]
Solubility	Highly soluble in water. Soluble in organic solvents.	
Density	A specific density for solid decyltrimethylammonium chloride is not readily available. For the related dodecyltrimethylammonium chloride, a density of	

approximately 1 g/cm³ at 20°C
is reported.

Specific Gravity	0.85 – 0.95 at 25°C (for an aqueous solution)
pH	6 – 8 (in aqueous solution)
Critical Micelle Concentration (CMC)	A definitive experimental value for decyltrimethylammonium chloride is not readily available in the searched literature. For the closely related decyltrimethylammonium bromide, the CMC in water at 25°C is approximately 0.065 M. For a cationic surfactant product containing a decyltrimethylammonium salt, a CMC of 6.38 mmol/L has been reported. [6]

Micelle Formation

A key characteristic of surfactants like **decyltrimethylammonium chloride** is their ability to self-assemble into micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form spherical structures where the hydrophobic tails are sequestered in the core, and the hydrophilic head groups are exposed to the aqueous environment. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrocarbon tails and water.

[Click to download full resolution via product page](#)

Caption: Self-assembly of **decyltrimethylammonium chloride** monomers into a micelle above the CMC.

Experimental Protocols for Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental parameter for any surfactant and can be determined by monitoring a physical property of the solution as a function of surfactant concentration. At the CMC, there is an abrupt change in the slope of the plot of this property versus concentration.

Determination of CMC by Electrical Conductivity

This method is suitable for ionic surfactants like **decyltrimethylammonium chloride**.

Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as it exists as individual ions. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions and their associated counter-

ions, resulting in a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.[7][8]

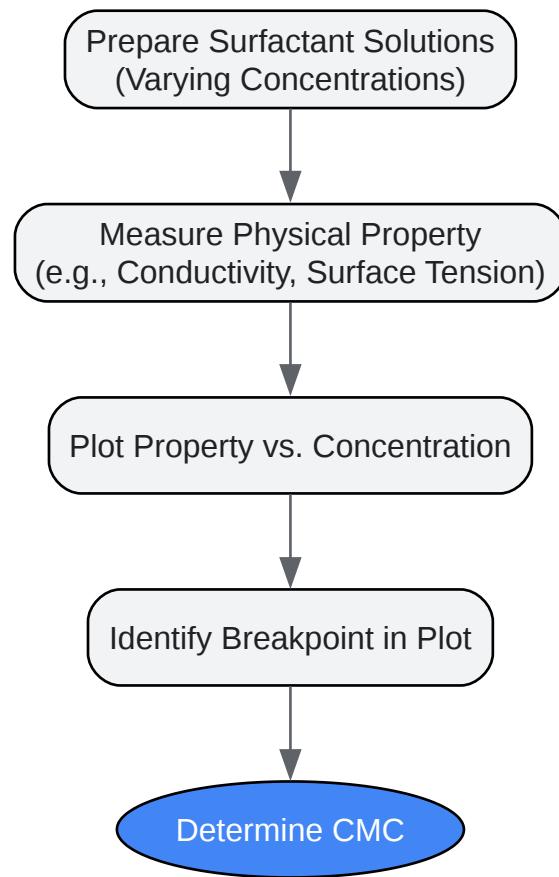
Methodology:

- Preparation of Stock Solution: Prepare a concentrated stock solution of **decyltrimethylammonium chloride** in deionized water (e.g., 100 mM).
- Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.
- Conductivity Measurement:
 - Calibrate a conductivity meter using standard potassium chloride solutions.
 - Measure the conductivity of each diluted solution at a constant temperature (e.g., 25°C).
 - Ensure the conductivity probe is clean and properly immersed in the solution for each measurement.
- Data Analysis:
 - Plot the measured conductivity (in S/m or similar units) as a function of the **decyltrimethylammonium chloride** concentration.
 - Identify the two linear regions in the plot and perform a linear regression on each.
 - The concentration at which the two regression lines intersect is the Critical Micelle Concentration.

Determination of CMC by Surface Tensiometry

This is a classic method for determining the CMC of surfactants.

Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk solution rather than


further accumulation at the interface. Consequently, the surface tension remains relatively constant above the CMC.[7][9]

Methodology:

- Preparation of Solutions: Prepare a series of **decyltrimethylammonium chloride** solutions in deionized water, covering a range of concentrations below and above the anticipated CMC.
- Surface Tension Measurement:
 - Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.
 - Ensure the platinum ring or plate is thoroughly cleaned between measurements to avoid contamination.
- Data Analysis:
 - Plot the surface tension (in mN/m) as a function of the logarithm of the **decyltrimethylammonium chloride** concentration.
 - The plot will typically show a region of decreasing surface tension followed by a plateau.
 - The CMC is determined from the intersection of the two lines fitted to these regions.[7]

Logical Workflow for CMC Determination

The following diagram illustrates the general workflow for determining the CMC using a physical property measurement.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the determination of the Critical Micelle Concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Decyltrimethylammonium chloride | C₁₃H₃₀ClN | CID 24951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]
- 5. Dodecyltrimethylammonium chloride CAS 112-00-5 - Buy Dodecyltrimethylammonium chloride, CAS 112-00-5, C15H34ClN Product on BOSS CHEMICAL [bosschemical.com]
- 6. researchgate.net [researchgate.net]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. justagriculture.in [justagriculture.in]
- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- To cite this document: BenchChem. [Decyltrimethylammonium Chloride: A Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b158654#decyltrimethylammonium-chloride-physical-properties\]](https://www.benchchem.com/product/b158654#decyltrimethylammonium-chloride-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com